molecular formula C17H21NO B14520174 3'-(Dimethylamino)-4,5',6-trimethyl[1,1'-biphenyl]-2-ol CAS No. 63113-29-1

3'-(Dimethylamino)-4,5',6-trimethyl[1,1'-biphenyl]-2-ol

Cat. No.: B14520174
CAS No.: 63113-29-1
M. Wt: 255.35 g/mol
InChI Key: JMXFAJBFESXLKV-UHFFFAOYSA-N
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Description

3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol is an organic compound characterized by its biphenyl structure with various substituents, including dimethylamino and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of biphenyl derivatives followed by the introduction of dimethylamino and hydroxyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets are determined through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,5,5’-Tetrachloro-1,1’-biphenyl
  • 2,5,2’,5’-Tetrachloro-4’-dimethylamino-biphenyl-4-carbonitrile
  • Dimethyl-(2,5,2’,5’-tetrachloro-4’-nitro-biphenyl-4-yl)-amine

Uniqueness

3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63113-29-1

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2-[3-(dimethylamino)-5-methylphenyl]-3,5-dimethylphenol

InChI

InChI=1S/C17H21NO/c1-11-6-13(3)17(16(19)9-11)14-7-12(2)8-15(10-14)18(4)5/h6-10,19H,1-5H3

InChI Key

JMXFAJBFESXLKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=CC(=CC(=C2)C)N(C)C)C

Origin of Product

United States

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